![molecular formula C9H12ClNO B1433278 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride CAS No. 1956386-43-8](/img/structure/B1433278.png)
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride
Overview
Description
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is a chemical compound with the CAS Number: 1956386-43-8 . It has a molecular weight of 185.65 and its IUPAC name is 1,2,3,4-tetrahydro-5-quinolinol hydrochloride . The compound is an off-white solid .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride and its derivatives is a topic of ongoing research. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride can be represented by the linear formula: C9H12ClNO . The InChI code for this compound is 1S/C9H11NO.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is an off-white solid . The compound has a molecular weight of 185.65 .Scientific Research Applications
Therapeutic Applications
Derivatives of 1,2,3,4-Tetrahydroquinoline have been synthesized for treating various conditions such as osteoarthritis and neurodegenerative diseases like Alzheimer’s disease. They have shown potential as leukotriene synthesis inhibitors and antagonists of NDMA in glycine receptors .
Biological Activities
Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), exhibit diverse biological activities against infective pathogens and neurodegenerative disorders .
Synthesis of Alkaloids
Considerable research interest has been directed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-Tetrahydroisoquinoline as they can act as precursors for various alkaloids displaying multifarious biological activities .
Hydrogen-Donor Solvent in Coal Liquifaction
Tetrahydroquinoline has been examined as a hydrogen-donor solvent in coal liquifaction due to its reversible hydrogenation properties .
Enantioselective Synthesis
A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation has been developed to produce chiral derivatives from tetrahydroquinolines .
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBFNEPIEHFOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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